methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate, also known as M2HTFA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used for a variety of purposes, including as a reagent for organic synthesis and as a reagent for the synthesis of other compounds.
Scientific Research Applications
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of a variety of other compounds, including 2-chloro-2-(2,3,4-trifluorophenyl)acetate, 2-methyl-2-(2,3,4-trifluorophenyl)acetate, and 2-methyl-2-(2,3,4-trifluorophenyl)acetic acid. In addition, it has been used as a catalyst in the synthesis of a variety of other compounds.
Mechanism of Action
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate acts as a Lewis acid, which means that it can act as an electron acceptor in chemical reactions. This allows it to act as a catalyst in the synthesis of other compounds, as well as in the formation of other compounds.
Biochemical and Physiological Effects
methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have anti-tumor effects, as well as to have protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which means that it can be stored for long periods of time without decomposing. It is also relatively non-toxic, which makes it safe to handle in the laboratory. However, it is also relatively expensive, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for research involving methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate. One potential direction is to explore its potential use as a reagent for organic synthesis or as a catalyst in the synthesis of other compounds. In addition, further research could be conducted to explore its anti-inflammatory and anti-oxidant effects, as well as its potential anti-tumor effects. Finally, further research could be conducted to explore its potential protective effects against oxidative stress.
Synthesis Methods
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate can be prepared through a simple two-step reaction. The first step involves the reaction of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetaldehyde with methylmagnesium chloride in tetrahydrofuran (THF) at 0°C to form a Grignard reagent. The second step involves the reaction of the Grignard reagent with carbon dioxide in THF to form methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate.
properties
IUPAC Name |
methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEJCAZJVNLTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate |
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